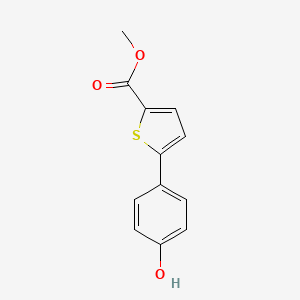
2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Alpha-Bromomethyl-5-thiazolemethanol is a chemical compound with the molecular formula C5H6BrNOS. It consists of 15 atoms: 6 hydrogen atoms, 5 carbon atoms, 1 nitrogen atom, 1 oxygen atom, 1 sulfur atom, and 1 bromine atom . This compound is known for its unique structure, which includes a thiazole ring, a bromomethyl group, and a hydroxymethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol typically involves the bromination of 5-thiazolemethanol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
化学反応の分析
Types of Reactions
Alpha-Bromomethyl-5-thiazolemethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form thiazole derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Thiazole derivatives with various functional groups.
Oxidation Reactions: Thiazole aldehydes or carboxylic acids.
Reduction Reactions: Reduced thiazole derivatives.
科学的研究の応用
Alpha-Bromomethyl-5-thiazolemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl group is highly reactive and can alkylate nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions.
類似化合物との比較
Alpha-Bromomethyl-5-thiazolemethanol can be compared with other thiazole derivatives such as:
5-Methylthiazole: Lacks the bromomethyl and hydroxymethyl groups, making it less reactive.
5-Bromomethylthiazole: Similar structure but lacks the hydroxymethyl group, reducing its versatility in chemical reactions.
5-Hydroxymethylthiazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.
The uniqueness of 2-bromo-1-(1,3-thiazol-5-yl)ethan-1-ol lies in its combination of bromomethyl and hydroxymethyl groups, which provide a balance of reactivity and versatility in chemical reactions.
特性
CAS番号 |
201470-18-0 |
|---|---|
分子式 |
C5H6BrNOS |
分子量 |
208.08 g/mol |
IUPAC名 |
2-bromo-1-(1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C5H6BrNOS/c6-1-4(8)5-2-7-3-9-5/h2-4,8H,1H2 |
InChIキー |
AWQIMFGXKJACBQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=N1)C(CBr)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)cyclopropanecarboxamide](/img/structure/B8669178.png)
![4-[(3-Chlorophenyl)methoxy]benzonitrile](/img/structure/B8669181.png)


![tert-Butyl 6-nitro-3',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B8669196.png)






![Silane, (1,1-dimethylethyl)dimethyl[(1-methylheptyl)oxy]-](/img/structure/B8669256.png)
